molecular formula C8H12ClFO2S B6177386 {6-fluorospiro[3.3]heptan-2-yl}methanesulfonyl chloride CAS No. 2715119-94-9

{6-fluorospiro[3.3]heptan-2-yl}methanesulfonyl chloride

Cat. No.: B6177386
CAS No.: 2715119-94-9
M. Wt: 226.7
InChI Key:
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Description

{6-fluorospiro[3.3]heptan-2-yl}methanesulfonyl chloride is a chlorinated organic compound often referred to as fluoroalkane sulfonyl chloride. It is characterized by its unique spirocyclic structure, which includes a fluorine atom and a methanesulfonyl chloride group. This compound is used in various scientific experiments and has applications in different fields due to its reactivity and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {6-fluorospiro[3.3]heptan-2-yl}methanesulfonyl chloride typically involves the reaction of a spirocyclic precursor with a fluorinating agent followed by sulfonylation. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product’s purity and yield .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would include the use of large-scale reactors, precise temperature control, and efficient purification techniques to produce the compound in bulk .

Chemical Reactions Analysis

Types of Reactions

{6-fluorospiro[3.3]heptan-2-yl}methanesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions typically occur under anhydrous conditions and may require catalysts to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile used. For example, reacting with an amine would produce a sulfonamide, while reacting with an alcohol would yield a sulfonate ester .

Scientific Research Applications

{6-fluorospiro[3.3]heptan-2-yl}methanesulfonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action for {6-fluorospiro[3.3]heptan-2-yl}methanesulfonyl chloride involves its ability to act as an electrophile, reacting with nucleophiles to form new chemical bonds. This reactivity is due to the electron-withdrawing effects of the fluorine and methanesulfonyl groups, which make the carbon atom in the spirocyclic ring more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{6-fluorospiro[3.3]heptan-2-yl}methanesulfonyl chloride is unique due to its spirocyclic structure and the presence of both a fluorine atom and a methanesulfonyl chloride group. This combination of features makes it particularly reactive and useful in various chemical reactions and applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for '{6-fluorospiro[3.3]heptan-2-yl}methanesulfonyl chloride' involves the reaction of 6-fluorospiro[3.3]heptane-2-methanol with methanesulfonyl chloride in the presence of a base.", "Starting Materials": [ "6-fluorospiro[3.3]heptane-2-methanol", "Methanesulfonyl chloride", "Base (e.g. triethylamine)" ], "Reaction": [ "To a solution of 6-fluorospiro[3.3]heptane-2-methanol in a suitable solvent (e.g. dichloromethane), add a catalytic amount of a base (e.g. triethylamine).", "Slowly add methanesulfonyl chloride to the reaction mixture while stirring at room temperature.", "After the addition is complete, continue stirring the reaction mixture for several hours at room temperature or at a slightly elevated temperature.", "Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain the desired product as a colorless oil." ] }

CAS No.

2715119-94-9

Molecular Formula

C8H12ClFO2S

Molecular Weight

226.7

Purity

95

Origin of Product

United States

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